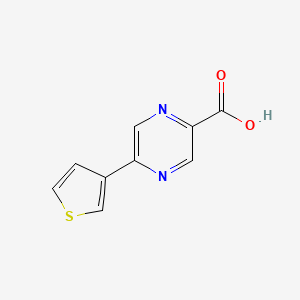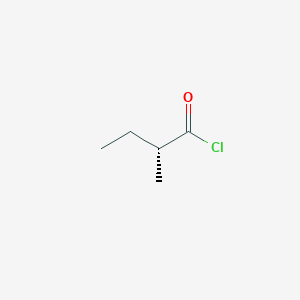
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine . The intermediate product, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, can then undergo further reactions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the binding of NADPH to Mycobacterium tuberculosis Fatty Acid Synthase I, thereby exerting antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: An intermediate in the synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid.
N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide: A compound with similar pyrazine and thiophene structures, used in antimicrobial research.
Uniqueness
This compound stands out due to its dual heterocyclic structure, which combines the properties of both thiophene and pyrazine rings
Properties
CAS No. |
1286777-22-7 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-thiophen-3-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-4-10-7(3-11-8)6-1-2-14-5-6/h1-5H,(H,12,13) |
InChI Key |
GPJLXYWPAQLOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)



![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)

![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)



![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13449445.png)
![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)

